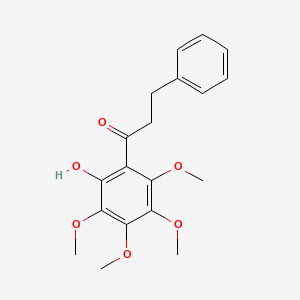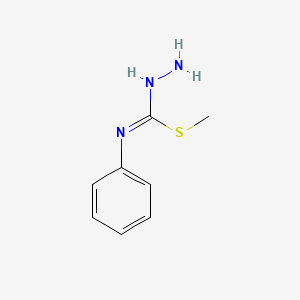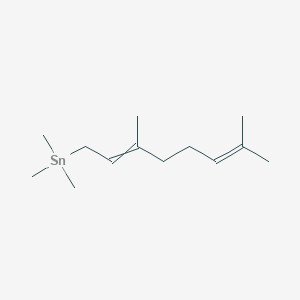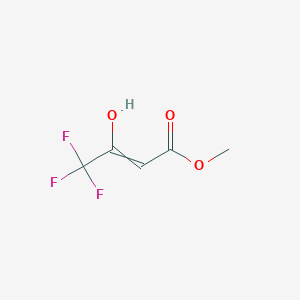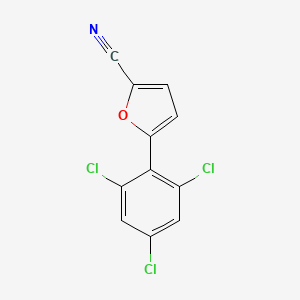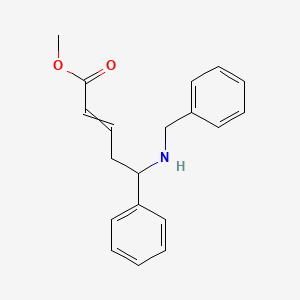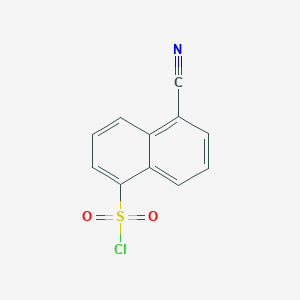![molecular formula C13H17I2NO6 B14309810 1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene CAS No. 113430-84-5](/img/structure/B14309810.png)
1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene is a complex organic compound characterized by its unique structure, which includes two iodoethoxy groups, two methoxy groups, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene typically involves multiple steps. One common method includes the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with 2-iodoethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with formaldehyde and additional 2-iodoethanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodoethoxy groups can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Thiols, amines, appropriate solvents (e.g., ethanol), and mild heating.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Corresponding amine derivatives.
Substitution: Various substituted benzene derivatives.
Hydrolysis: Cleaved products, including alcohols and iodides.
Scientific Research Applications
1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodoethoxy groups can facilitate the compound’s incorporation into larger molecular structures, enhancing its activity and specificity .
Comparison with Similar Compounds
- 1,2-Bis(2-iodoethoxy)ethane
- 1,2-Bis(2-chloroethoxy)ethane
- 1,4-Dimethoxy-2-nitrobenzene
Comparison: 1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene is unique due to the presence of both iodoethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher specificity in certain reactions .
Properties
CAS No. |
113430-84-5 |
|---|---|
Molecular Formula |
C13H17I2NO6 |
Molecular Weight |
537.09 g/mol |
IUPAC Name |
1-[bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C13H17I2NO6/c1-19-11-7-9(10(16(17)18)8-12(11)20-2)13(21-5-3-14)22-6-4-15/h7-8,13H,3-6H2,1-2H3 |
InChI Key |
NTGWFWRPMZYZLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(OCCI)OCCI)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
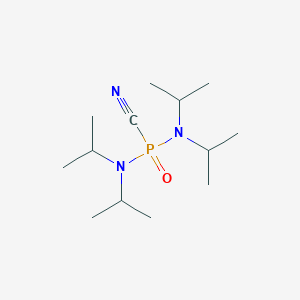
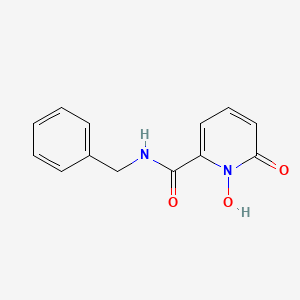
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
-lambda~5~-phosphane](/img/structure/B14309753.png)
